molecular formula C28H28ClN3O5S B2562002 N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 866013-64-1

N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B2562002
CAS No.: 866013-64-1
M. Wt: 554.06
InChI Key: RJIWFUHBBQERLQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a synthetic thieno[3,2-d]pyrimidine derivative supplied for research applications. The core thienopyrimidine structure is a privileged scaffold in medicinal chemistry, known for its ability to mimic purine bases, which allows it to interact with a variety of enzyme active sites, particularly protein kinases. This compound features several functional modifications, including a 2-chlorobenzyl group and a formyl-substituted methoxybenzyl moiety, which are often incorporated to modulate the molecule's bioavailability, binding affinity, and selectivity towards specific biological targets. The reactive aldehyde (formyl) group provides a versatile handle for further chemical modification via Schiff base formation, making it a valuable intermediate in probe development and bioconjugation chemistry. Researchers investigating kinase signaling pathways, enzyme inhibition, and cellular proliferation mechanisms may find this compound of significant interest. It is provided as a solid and should be stored at -20°C. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

866013-64-1

Molecular Formula

C28H28ClN3O5S

Molecular Weight

554.06

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H28ClN3O5S/c1-37-24-11-10-19(18-33)15-21(24)17-32-23-12-14-38-26(23)27(35)31(28(32)36)13-6-2-3-9-25(34)30-16-20-7-4-5-8-22(20)29/h4-5,7-8,10-12,14-15,18H,2-3,6,9,13,16-17H2,1H3,(H,30,34)

InChI Key

RJIWFUHBBQERLQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thieno[3,2-d]pyrimidine core, suggests various biological activities that are currently under investigation.

Molecular Characteristics

PropertyValue
Molecular Formula C28H28ClN3O5S
Molecular Weight 554.06 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-6-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
CAS Number 866013-64-1

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors.
  • Chlorobenzyl Group Introduction : Nucleophilic substitution reactions involving chlorobenzyl halide.
  • Formyl-Methoxybenzyl Moiety Attachment : Formylation followed by coupling with the thienopyrimidine core.

This synthesis pathway highlights the complexity and precision required in creating such heterocyclic compounds .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties . The thienopyrimidine framework is known for its ability to interact with various biological targets involved in cancer proliferation and survival.

In vitro evaluations have shown promising results against several cancer cell lines:

  • Cell Lines Tested : Breast cancer, colon cancer, and lung cancer.
  • Mechanism of Action : The compound may exert its effects through inhibition of key signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have focused on the biological evaluation of related compounds with similar structures:

  • Antiproliferative Activity : Compounds derived from thienopyrimidine have demonstrated significant antiproliferative activity against a variety of tumor cell lines. For example, a related compound showed a GI50 value (the concentration required to inhibit 50% of cell growth) as low as 0.3 µM against breast cancer cells .
  • Mechanistic Insights : Research indicates that structural modifications in similar thienopyrimidine derivatives can lead to variations in biological activity, suggesting that the specific arrangement of functional groups significantly influences their pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antiproliferative and anti-inflammatory properties. The thieno[3,2-d]pyrimidine core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. The substitution patterns on the thieno[3,2-d]pyrimidine core can influence the potency and selectivity of these compounds. For instance, studies have shown that modifications at the 6-position can enhance the compound's efficacy against specific cancer types by targeting pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound's structure suggests potential activity against inflammatory diseases. The presence of the chlorobenzyl and methoxybenzyl groups may enhance its ability to modulate inflammatory pathways. In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:

Structural Feature Activity
Thieno[3,2-d]pyrimidine coreAnticancer activity
Chlorobenzyl groupEnhanced binding affinity to targets
Methoxybenzyl aldehyde moietyIncreased anti-inflammatory potential

These features contribute to the compound's overall biological profile, allowing for targeted modifications to improve efficacy and reduce side effects.

Synthesis and Development

The synthesis of N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis typically includes:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of substituents via nucleophilic substitution or electrophilic aromatic substitution methods.
  • Final coupling reactions to form the hexanamide structure .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds derived from thieno[3,2-d]pyrimidine frameworks:

  • A study published in Medicinal Chemistry reported a series of thienopyrimidine derivatives that showed promising anticancer activity against breast cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range .
  • Another research article focused on anti-inflammatory agents derived from similar scaffolds demonstrated significant inhibition of nitric oxide production in macrophages, indicating potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous thieno-/pyrimidine-based derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Core Variations

(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines (11a,b) Core Structure: Thiazolo[3,2-a]pyrimidine with benzylidene and methylfuran substituents . Key Differences: The thiazolo-pyrimidine core replaces the thieno-pyrimidine system, altering electronic properties. The presence of a cyano group (C≡N) in 11a,b enhances polarity compared to the target compound’s formyl and methoxy groups. Synthesis: Condensation of thiouracil derivatives with aldehydes in acetic anhydride/acetic acid (yield: 68%) .

9-(2-Chlorobenzylidene)-chromeno[2,3-d]pyrimidin-4-one (4) Core Structure: Chromeno-pyrimidinone with 2-chlorobenzylidene and phenyl groups . Key Differences: The chromene ring fused to pyrimidinone introduces planar rigidity, contrasting with the thieno-pyrimidine’s sulfur-containing heterocycle. The target compound’s hexanamide chain is absent here. Synthesis: Cyclization under reflux in acetic anhydride .

N-(4-Chloro/methoxyphenyl)-tetrahydropyrimidine-5-carboxamides (3a-l, 4a-l) Core Structure: Tetrahydropyrimidine with thioxo and carboxamide groups . The carboxamide linkage is shorter (C5 vs. C6 in the target compound), affecting solubility. Synthesis: Biginelli-like condensation with thiourea and aldehydes (yield: 50–70%) .

Substituent Effects

  • 2-Chlorobenzyl Group: Present in both the target compound and chromeno-pyrimidinone (4), this substituent enhances lipophilicity and may influence target binding via halogen bonding .
  • 5-Formyl-2-Methoxybenzyl: The formyl group increases electrophilicity, enabling Schiff base formation, while methoxy enhances solubility via hydrogen bonding. Comparable to 4-cyano substituents in 11b, which similarly polarize the molecule .
  • Hexanamide Chain : The extended alkyl chain in the target compound likely improves membrane permeability compared to shorter chains in analogues like 3a-l .

Physicochemical and Spectroscopic Data

Compound Molecular Formula Melting Point (°C) Yield (%) Notable Substituents Reference
Target Compound Not reported Not reported Not reported 2-Chlorobenzyl, 5-formyl-2-methoxy N/A
11a C₂₀H₁₀N₄O₃S 243–246 68 2,4,6-Trimethylbenzylidene
11b C₂₂H₁₇N₃O₃S 213–215 68 4-Cyanobenzylidene
Chromeno-pyrimidinone (4) Not reported Not reported Not reported 2-Chlorobenzylidene, phenyl
3a-l C₁₉H₁₈FN₃O₂S Not reported 50–70 4-Chloro/methoxyphenyl, thioxo

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